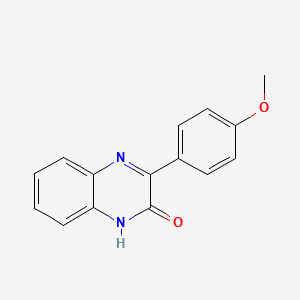

3-(4-methoxyphenyl)-2-quinoxalinol

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-15(18)17-13-5-3-2-4-12(13)16-14/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKNXRFHEVFZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques

Comprehensive Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is highly characteristic of the molecule's structure. For 3-(4-methoxyphenyl)-2(1H)-quinoxalinone, the key IR absorption bands provide clear evidence for its constituent functional groups.

The most prominent bands are associated with the N-H and C=O stretching vibrations of the quinoxalinone ring, confirming the presence of the amide-like lactam structure. A strong, broad absorption band observed around 3436 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp absorption band at 1663 cm⁻¹. Aromatic C-H stretching vibrations from both the benzene (B151609) and methoxyphenyl rings typically appear above 3000 cm⁻¹, with a band observed at 3058 cm⁻¹. The spectrum is further characterized by C=C and C=N stretching vibrations within the aromatic rings, found in the 1608-1460 cm⁻¹ region. The distinctive C-O-C stretching of the methoxy (B1213986) group is evident, with a strong band for the asymmetric stretch appearing around 1251 cm⁻¹, and the C-H out-of-plane bending vibrations of the substituted benzene rings give rise to signals in the 750-850 cm⁻¹ range. mdpi.com

Table 1: Experimental FT-IR Peak Assignments for 3-(4-methoxyphenyl)-2(1H)-quinoxalinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3436 | Strong, Broad | N-H Stretching |

| 3058 | Medium | Aromatic C-H Stretching |

| 2924 | Medium | Aliphatic C-H Stretching (Methoxy) |

| 1663 | Very Strong | C=O Stretching (Amide I) |

| 1608 | Strong | Aromatic C=C & C=N Stretching |

| 1515 | Strong | Aromatic C=C & C=N Stretching |

| 1460 | Medium | Aromatic C=C & C=N Stretching |

| 1251 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |

| 1178 | Medium | Symmetric C-O-C Stretching / In-plane C-H Bending |

| 839 | Strong | Out-of-plane C-H Bending (para-substituted ring) |

| 755 | Strong | Out-of-plane C-H Bending (ortho-disubstituted ring) |

Data sourced from reference mdpi.com.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While no specific experimental Raman data for 3-(4-methoxyphenyl)-2-quinoxalinol is available, the expected spectrum can be inferred based on the principles of polarizability. Symmetrical, non-polar bonds typically produce strong Raman signals, whereas polar bonds are often weak or silent.

For this molecule, the aromatic ring stretching vibrations of both the quinoxaline (B1680401) and methoxyphenyl moieties are expected to be strong and sharp in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The C=O stretching vibration, while very strong in the IR, would likely be a weaker band in the Raman spectrum due to its high polarity. Conversely, the symmetric "breathing" modes of the aromatic rings, which involve the uniform expansion and contraction of the rings, are often prominent in Raman spectra and would be expected around 1000 cm⁻¹. The symmetric stretching of the C-O-C ether linkage would also be Raman active. The key difference from the IR spectrum would be the relative intensities; non-polar vibrations like C=C and skeletal modes would be enhanced, while the polar N-H and C=O vibrations would be diminished. ias.ac.inscispace.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. By analyzing the spectra of ¹H and ¹³C nuclei, a complete structural assignment can be made. mdpi.com

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the spectrum of 3-(4-methoxyphenyl)-2(1H)-quinoxalinone, recorded in DMSO-d₆, a characteristic downfield broad singlet appears at approximately 12.9 ppm, which is indicative of the acidic N-H proton of the lactam ring. The protons of the 4-methoxyphenyl (B3050149) group appear as two distinct doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the quinoxalinone ring are observed at ~8.11 ppm, while the two protons ortho to the methoxy group appear further upfield at ~7.10 ppm due to the electron-donating effect of the methoxy group. The four protons on the benzo part of the quinoxalinone system appear as a series of multiplets between 7.28 and 7.82 ppm. A sharp singlet for the three methoxy (OCH₃) protons is clearly visible at 3.84 ppm. mdpi.com

Table 2: Experimental ¹H NMR Chemical Shift and Multiplicity Data for 3-(4-methoxyphenyl)-2(1H)-quinoxalinone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.9 | br s | 1H | N-H |

| 8.11 | d (J=8.8 Hz) | 2H | H-2', H-6' |

| 7.82-7.79 | m | 1H | Quinoxaline Ring H |

| 7.55-7.50 | m | 1H | Quinoxaline Ring H |

| 7.33-7.28 | m | 2H | Quinoxaline Ring H |

| 7.10 | d (J=8.8 Hz) | 2H | H-3', H-5' |

| 3.84 | s | 3H | OCH₃ |

Solvent: DMSO-d₆. Data sourced from reference mdpi.com.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic state. For 3-(4-methoxyphenyl)-2(1H)-quinoxalinone, the spectrum shows 12 distinct signals, consistent with its molecular symmetry. The carbonyl carbon (C=O) is the most deshielded, appearing at δ 161.0 ppm. The carbon of the methoxy group (OCH₃) is found at δ 55.4 ppm. The remaining signals between δ 114.4 and 154.5 ppm correspond to the twelve aromatic carbons of the quinoxalinone and methoxyphenyl rings. The carbon attached to the methoxy group (C-4') appears at δ 154.5 ppm, while the carbons ortho to it (C-3', C-5') are shielded and resonate at δ 114.4 ppm. mdpi.com

Table 3: Experimental ¹³C NMR Chemical Shift Data for 3-(4-methoxyphenyl)-2(1H)-quinoxalinone

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 161.0 | C=O |

| 154.5 | C-4' |

| 133.3 | Aromatic C |

| 131.8 | Aromatic C |

| 131.0 | Aromatic C |

| 130.6 | Aromatic C |

| 129.2 | Aromatic C |

| 125.1 | Aromatic C |

| 123.6 | Aromatic C |

| 123.5 | Aromatic C |

| 114.4 | C-3', C-5' |

| 55.4 | OCH₃ |

Solvent: DMSO-d₆. Data sourced from reference mdpi.com.

While specific experimental 2D spectra are not published, their expected correlations can be predicted from the 1D data to confirm the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. Key expected cross-peaks would be observed between the adjacent protons on the benzo portion of the quinoxalinone ring. Additionally, the protons on the methoxyphenyl ring at δ 8.11 ppm (H-2'/H-6') would show a strong correlation to the protons at δ 7.10 ppm (H-3'/H-5'), confirming the para-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the methoxy proton signal at δ 3.84 ppm and the methoxy carbon signal at δ 55.4 ppm. Similarly, each aromatic proton would correlate to its specific aromatic carbon.

A correlation from the N-H proton (δ 12.9) to the carbonyl carbon (C=O, δ 161.0) and the adjacent aromatic carbons of the quinoxaline ring.

Correlations from the methoxyphenyl protons (H-2'/H-6' at δ 8.11) to the quinoxalinone carbon they are attached to (C-3), as well as to C-3' and C-5'.

Correlations from the methoxy protons (δ 3.84) to the C-4' carbon (δ 154.5). These correlations would unambiguously connect the methoxyphenyl substituent to the C-3 position of the quinoxalinone core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would confirm its exact molecular mass. In positive ion mode, the molecule is expected to be detected as the protonated species, [M+H]⁺.

The fragmentation of the parent ion under tandem mass spectrometry (MS/MS) conditions provides valuable structural information. The study of fragmentation patterns in related heterocyclic and aromatic compounds suggests several predictable cleavage pathways for this compound. mdpi.comresearchgate.net The inherent stability of the aromatic quinoxaline and phenyl rings influences the fragmentation, which often involves the loss of small, stable neutral molecules or radicals. researchgate.net

Key expected fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group, a common fragmentation for methoxy-substituted aromatic compounds, would result in a significant fragment ion.

Loss of Carbon Monoxide (CO): The quinoxalinol ring may undergo decarbonylation, leading to a fragment ion that is 28 Da lighter than the parent ion.

Cleavage of the C-C Bond: The single bond connecting the phenyl group and the quinoxaline ring can cleave, leading to fragments corresponding to both ring systems.

Table 1: Predicted Mass Spectrometry Data for this compound This table is illustrative and contains predicted values based on the compound's structure. Actual experimental results may vary.

| Ion Species | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₅H₁₃N₂O₂]⁺ | 253.0972 | Protonated molecular ion |

| [M+H - CH₃]⁺ | [C₁₄H₁₀N₂O₂]⁺ | 238.0737 | Loss of a methyl radical from the methoxy group |

| [M+H - CO]⁺ | [C₁₄H₁₃N₂O]⁺ | 225.1022 | Loss of carbon monoxide from the quinoxalinol ring |

| [C₈H₇N₂O]⁺ | [C₈H₇N₂O]⁺ | 147.0553 | Fragment corresponding to the 2-hydroxyquinoxalinyl cation |

| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.0491 | Fragment corresponding to the methoxyphenyl (tropylium-like) cation |

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous confirmation of a molecule's constitution and conformation, offering exact measurements of bond lengths, bond angles, and torsion angles. researchgate.net The first and often most challenging step in this process is the growth of high-quality single crystals suitable for diffraction experiments. nih.gov

For this compound, an XRD analysis would:

Confirm Molecular Structure: It would verify the connectivity of the 4-methoxyphenyl group at the 3-position of the 2-quinoxalinol core.

Determine Molecular Geometry: The analysis would reveal the planarity of the quinoxaline ring system and the dihedral angle between the quinoxaline and the phenyl rings.

Analyze Intermolecular Interactions: Crucially, XRD elucidates the non-covalent interactions that govern the crystal packing. This includes identifying hydrogen bonds, such as those potentially forming between the hydroxyl group (-OH) of one molecule and a nitrogen atom of an adjacent molecule. It would also map out any π-π stacking interactions between the aromatic rings, which are common in such planar heterocyclic systems. researchgate.netbeilstein-journals.org

Table 2: Illustrative Crystallographic Parameters from a Hypothetical XRD Analysis This table lists the types of data obtained from a single-crystal XRD experiment. The values are placeholders.

| Parameter | Description |

| Chemical Formula | C₁₅H₁₂N₂O₂ |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | e.g., C-N, C-O, C=O, C-C (Å) |

| Key Bond Angles | e.g., C-N-C, C-C-O (°) |

| Dihedral Angle | Angle between the quinoxaline and phenyl ring planes (°) |

| Hydrogen Bond Details | Donor-H···Acceptor distance (Å) and angle (°) |

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide critical information about its thermal stability, decomposition profile, and phase behavior.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes. A TGA thermogram of this compound would show a plot of mass percentage versus temperature. This analysis would determine the temperature at which the compound begins to decompose, providing a quantitative measure of its thermal stability. Any mass loss at lower temperatures could indicate the presence of trapped solvent or water molecules within the crystal lattice. The primary decomposition step would correspond to the breakdown of the molecular structure at elevated temperatures.

Table 3: Representative Data from a TGA Experiment This table illustrates the typical data generated from a TGA measurement.

| Measurement | Description |

| Onset Decomposition Temperature (Tₒ) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tₚ) | The temperature at which the rate of mass loss is maximal. |

| Mass Loss (%) | The percentage of mass lost during a specific decomposition step. |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram plots heat flow against temperature. This analysis is crucial for identifying thermal transitions. For this compound, DSC would clearly identify its melting point, which would appear as a sharp endothermic peak. The presence of other transitions, such as solid-solid phase transitions (polymorphism) or a glass transition, could also be detected, providing a comprehensive thermal profile of the material.

Table 4: Representative Data from a DSC Experiment This table illustrates the typical data generated from a DSC measurement.

| Thermal Event | Peak Temperature (Tₚ) | Enthalpy (ΔH) | Description |

| Melting | e.g., 250 °C | e.g., -30 J/g | Endothermic event corresponding to the solid-to-liquid phase change. |

| Crystallization | e.g., 180 °C | e.g., +25 J/g | Exothermic event, if the sample recrystallizes from a molten state. |

Electrochemical Studies for Redox Properties and Electron Transfer

Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of a compound. These studies reveal the potentials at which the molecule can be oxidized or reduced, providing insight into its electronic structure, specifically the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound, the electron-deficient quinoxaline ring system is a potential site for reduction (electron acceptance). Conversely, the electron-donating 4-methoxyphenyl group is a likely site for oxidation (electron removal). A CV experiment would involve scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram would display peaks corresponding to oxidation and reduction events. The analysis would determine not only the potentials of these events but also whether the electron transfer processes are reversible, quasi-reversible, or irreversible.

Table 5: Potential Redox Events for this compound Studied by CV This table outlines the electrochemical processes that could be characterized.

| Process | Redox-Active Site | Information Gained |

| Oxidation | 4-methoxyphenyl group | Anodic peak potential (Eₚₐ); provides information related to the HOMO energy level. |

| Reduction | Quinoxaline ring system | Cathodic peak potential (Eₚ꜀); provides information related to the LUMO energy level. |

| Reversibility | Analysis of peak separation (ΔEₚ) | Indicates the stability of the radical ions formed upon oxidation or reduction. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and chemical reactivity of molecules. For quinoxaline (B1680401) derivatives, these methods offer insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on quinoxaline derivatives frequently employ DFT to optimize molecular geometries and predict spectroscopic and electronic properties. ox.ac.ukias.ac.inresearchgate.net The B3LYP hybrid functional, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), is commonly used for these calculations. ias.ac.inresearchgate.net

For instance, in a study on a structurally similar compound, 3,4-dihydro-3-[2-oxo-2-(4-methoxyphenyl) ethylidene]-2(1H)-quinoxalinone, DFT calculations at the B3LYP/6-311+G(d,p) level were used to predict its equilibrium conformation and other structural parameters. ias.ac.in Such calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray diffraction data to validate the computational model. researchgate.net These optimized geometries are the foundation for further calculations, including vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and chemical shifts (NMR). ias.ac.inresearchgate.net

Table 1: Example of DFT-Calculated Parameters for a Quinoxaline Derivative

| Parameter | Description | Example Value/Method | Reference |

|---|---|---|---|

| Method | DFT Functional | B3LYP | ias.ac.in |

| Basis Set | Set of functions to build molecular orbitals | 6-311+G(d,p) | ias.ac.in |

| Geometry Optimization | Finding the minimum energy conformation | Achieved for equilibrium conformation | ias.ac.in |

| Calculated Properties | Spectroscopic and electronic data | FT-IR, UV-Vis, NMR, FMO | ias.ac.inresearchgate.net |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, can provide highly accurate results for smaller molecules and serve as benchmarks for other computational techniques like DFT. nih.gov While computationally more demanding, ab initio calculations are valuable for confirming the electronic structure and properties of novel compounds. arxiv.org Studies on related heterocyclic systems like cinnolines have utilized the HF method with a 6-311G(d,p) basis set to determine optimized geometries and optical properties. ajchem-a.com For quinoxaline derivatives, these methods can be applied to obtain benchmark thermochemical data and to study systems where standard DFT functionals may be less accurate. nih.gov

Frontier Molecular Orbital (FMO) theory is a key conceptual tool for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

For quinoxaline and its derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic system. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests higher chemical reactivity and lower stability. researchgate.net DFT calculations are commonly used to compute the energies of these orbitals. For example, the HOMO-LUMO energy gap for the parent quinoxaline molecule was calculated to be -0.36273 eV, indicating its reactive nature. researchgate.net This analysis is crucial for predicting how a molecule like 3-(4-methoxyphenyl)-2-quinoxalinol might interact with biological targets.

Table 2: Frontier Molecular Orbital Data for a Quinoxaline Derivative

| Orbital | Description | Significance | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capacity (Nucleophilicity) | youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capacity (Electrophilicity) | youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations are invaluable for exploring its conformational landscape and for assessing the stability of its complex with a biological target, such as a protein. rsc.orgnih.gov

In a typical pre-clinical application, after a ligand is docked into a protein's binding site, an MD simulation is run to observe the stability of the ligand-protein complex. researchgate.net Key parameters analyzed during the simulation include the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of individual residues. researchgate.netresearchgate.net A stable complex is characterized by low and converging RMSD values over the simulation period. nih.gov Such simulations have been performed on various quinoxaline derivatives to validate docking results and confirm the stability of the predicted binding poses within target proteins like the SARS-CoV-2 main protease. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling (Pre-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to drug discovery for screening virtual libraries of compounds and for predicting how a molecule like this compound might interact with a specific enzyme or receptor active site. rsc.orgmdpi.com

Studies on various quinoxaline derivatives have demonstrated their potential to bind to several important cancer-related protein targets. For example, molecular docking has been used to study the binding of quinoxaline derivatives to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclooxygenase-2 (COX-2), both of which are significant targets in cancer and inflammation therapy. rsc.orgnih.gov These studies identify key binding interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. The results are often quantified by a docking score or binding energy, with lower values indicating a more favorable interaction.

Table 3: Example of Molecular Docking Results for Quinoxaline Derivatives

| Target Protein (PDB ID) | Compound Class | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| EGFR (4HJO) | Tetrazolo[1,5-a]quinoxalinyl pyrazolidinedione | -9.57 to -12.03 | Not specified | nih.gov |

| EGFR | Quinoxaline derivative | - (IC50 = 0.3 µM) | Not specified | rsc.org |

| COX-2 | Quinoxaline derivative | - (IC50 = 0.46 µM) | Not specified | rsc.org |

| Thymidine Phosphorylase | Quinoxaline analog | - (IC50 = 3.20 µM) | Not specified | mdpi.com |

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities. mdpi.com These models are essential for rational drug design, allowing researchers to predict the activity of new compounds before they are synthesized. nih.gov

For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer activity. mdpi.comnih.gov These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a series of compounds with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that relates these descriptors to the biological activity (e.g., IC₅₀ values).

A 2D-QSAR study on quinoxaline derivatives against triple-negative breast cancer identified several key descriptors, including energy dispersive (Epsilon3), molecular force field (MMFF_6), and dipole-related (Zcomp Dipole) parameters. nih.gov The resulting model showed good statistical correlation and predictive power, indicating its utility in designing new, more potent quinoxaline-based anticancer agents. nih.govresearchgate.net

Table 4: Example of a 2D-QSAR Model for Anticancer Quinoxaline Derivatives

| Model Parameter | Description | Reported Value | Reference |

|---|---|---|---|

| r² (Training set) | Coefficient of determination | 0.78 | nih.gov |

| q² (Cross-validation) | Cross-validated correlation coefficient | 0.71 | nih.gov |

| pred_r² (Test set) | Predictive ability for external set | 0.68 | nih.gov |

| Key Descriptors | Calculated molecular properties | Epsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole | nih.govresearchgate.net |

Prediction of Photophysical Properties

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the photophysical properties of organic molecules. These theoretical calculations can accurately forecast how a molecule will interact with light, guiding the design of new materials for applications in fields such as organic light-emitting diodes (OLEDs).

Detailed research findings from computational studies on quinoxaline-based molecules reveal significant insights into their electronic structure and spectral properties. scholaris.ca For instance, DFT calculations using the B3LYP/6-31G(d,p) level of theory have been used to optimize the molecular structure of quinoxaline derivatives. scholaris.ca These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals is crucial; in many quinoxaline derivatives, the HOMO energy levels are distributed across the entire molecule, while the LUMO levels are concentrated on the quinoxaline group. scholaris.caresearchgate.net The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's emission properties. scholaris.ca

Theoretical calculations have successfully predicted the maximum emission peaks for series of quinoxaline compounds, and these predictions have shown strong agreement with experimental spectral data. scholaris.ca The introduction of different substituent groups, such as a phenyl ring or a benzaldehyde (B42025) group, can significantly impact the electronic distribution and the HOMO-LUMO energy gap, which in turn affects the photophysical behavior. scholaris.caresearchgate.net Furthermore, computational models can explain phenomena like intramolecular charge transfer (ICT), where the separation of HOMO and LUMO energy levels facilitates the transfer of electrons within the molecule upon excitation. scholaris.ca This ICT character is often validated by observing how the molecule's spectral properties change with solvent polarity, a behavior that can also be modeled computationally. researchgate.net

| Compound Type | Computational Method | Predicted Property | Key Finding | Reference |

|---|---|---|---|---|

| Substituted Quinoxalines | DFT B3LYP/6-31G(d,p) | HOMO-LUMO Energy Gap | Energy gaps for a series of four compounds were calculated to be between 3.82 eV and 3.96 eV. | scholaris.ca |

| Substituted Quinoxalines | DFT | Orbital Distribution | LUMO energy levels are primarily concentrated on the quinoxaline moiety. | scholaris.caresearchgate.net |

| Quinoxaline with Biphenyl (B1667301) Group | DFT | Maximum Absorption Peak | The addition of an electron-rich biphenyl group results in a redshift of the absorption peak due to intramolecular charge transfer. | scholaris.ca |

| Pyrrolo[1,2-a]quinoxalines | TDDFT | Excited States | The S1 excited states undergo intersystem crossing (ISC) with higher triplet states (T2/T3) through molecular twisting. | nih.gov |

Mechanistic Elucidation via Computational Approaches

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms. By modeling reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a step-by-step understanding of how chemical transformations occur.

For quinoxaline and related heterocyclic systems, DFT calculations have been instrumental in elucidating reaction mechanisms. For example, computational studies have been used to investigate the electrochemical reduction of quinoxaline derivatives. abechem.com These studies can determine the localization of reduction centers within the molecule's structure and have confirmed that the electroconversion of these compounds often proceeds through the formation of a radical anion. abechem.com A linear correlation has been found between the computationally determined electron affinity energy and the experimentally measured reduction potential for a series of quinoxaline derivatives, confirming a single, radical-based reduction mechanism for the entire group. abechem.com

Applications in Advanced Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

Quinoxaline (B1680401) derivatives are exceptionally versatile components in the architecture of Organic Light-Emitting Diodes (OLEDs). Their inherent electron-accepting properties make them suitable for use as electron-transporting materials, while their rigid and luminescent nature allows them to function as either the host or guest material within the emissive layer. google.com Some derivatives have even been developed for use in the hole-transporting layer. google.com This multifunctionality simplifies device fabrication and enhances performance.

The donor-acceptor (D-A) structure, common in functionalized quinoxalines, is key to their success in OLEDs. For instance, a D-A-D symmetrical molecule named TQT, which uses quinoxaline as the acceptor and triphenylamine (B166846) as the donor, has been shown to exhibit high-efficiency fluorescence, making it a promising material for advanced displays. rsc.org Furthermore, by engineering the molecular structure, researchers have created quinoxaline-based emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency in OLEDs. beilstein-journals.orgnih.gov These TADF emitters have been designed to produce light across the visible spectrum, including deep-red to near-infrared (NIR) wavelengths, which are critical for applications in night-vision displays, optical communication, and biomedical imaging. st-andrews.ac.uk

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, quinoxaline-based compounds are integral to the development of next-generation photovoltaic devices. Their strong electron-accepting character is leveraged in both Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs). beilstein-journals.orgnih.gov In OSCs, they are investigated as non-fullerene acceptors (NFAs), which are crucial for efficient charge separation at the donor-acceptor interface. nih.gov

In DSSCs, these compounds are typically used as the core electron-accepting unit in D-π-A (Donor-π bridge-Acceptor) organic sensitizers. researchgate.net The quinoxaline moiety acts as an anchor to the semiconductor surface (e.g., Titanium dioxide) and facilitates the injection of electrons from the photo-excited dye into the semiconductor's conduction band. nih.govrsc.org The efficiency of this process is governed by the relative energy levels of the dye's molecular orbitals (HOMO and LUMO) and the semiconductor's conduction band. Theoretical studies on model quinoxalin-2(1H)-one dyes demonstrate that by varying the electron-donor group, these energy levels can be finely tuned to optimize photovoltaic performance. rsc.org Key parameters such as the light-harvesting efficiency (LHE), electron injection driving force (ΔG_inject), and open-circuit voltage (V_oc) can be predicted and optimized through molecular design. rsc.org

Table 1: Calculated Photovoltaic Properties of Model Quinoxalinone-Based Dyes for DSSCs Data derived from theoretical DFT/TDDFT calculations on model D-π-A dyes with a quinoxalin-2(1H)-one acceptor unit.

| Dye | Donor Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | V_oc (V) |

| Q1 | Phenyl | -6.01 | -2.69 | 3.32 | 0.65 |

| Q2 | 4-methoxyphenyl (B3050149) | -5.63 | -2.61 | 3.02 | 0.81 |

| Q3 | N,N-dimethylaniline | -5.21 | -2.53 | 2.68 | 0.94 |

| Q4 | Carbazole | -5.55 | -2.62 | 2.93 | 0.86 |

| Q5 | Triphenylamine | -5.35 | -2.56 | 2.79 | 0.91 |

Source: Adapted from theoretical data presented in J. Mater. Environ. Sci. 6 (9) (2015) 2612-2623. rsc.org

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The planarity and extended π-electron system of the quinoxaline core make its derivatives attractive candidates for use as the active material in Organic Field-Effect Transistors (OFETs). researchgate.net Due to their electron-withdrawing nature, quinoxalines are particularly promising as n-type semiconductors, which transport negative charge carriers (electrons). beilstein-journals.orgnih.gov The development of high-performance, stable n-type organic semiconductors has been a significant challenge in the field of plastic electronics.

Fluorescent Probes and Imaging Agents

The fluorescence of quinoxaline derivatives can be highly sensitive to their local environment, a property that is exploited in the design of fluorescent probes and imaging agents. researchgate.net These molecules can be engineered to change their fluorescence intensity or color in response to specific chemical or biological stimuli. nih.govmdpi.com

For example, specific quinoxaline derivatives have been developed as "switch-off" fluorescent sensors for the highly selective detection of mercury ions (Hg²⁺). nih.gov Others exhibit solvatochromic fluorescence, where the emission color changes with the polarity of the solvent, allowing them to be used to probe the polarity of protein binding sites. rsc.org Furthermore, water-soluble quinoxaline derivatives have been synthesized to function as pH sensors in aqueous media, changing their optical properties upon protonation of the nitrogen atoms in the heterocyclic ring. mdpi.com These sensing capabilities, combined with their potential for use in cellular imaging, make them valuable tools in environmental monitoring and biomedical diagnostics. st-andrews.ac.uk

Chemical Sensors and Electrochromic Devices

Beyond fluorescence-based sensing, quinoxaline derivatives are used in a broader range of chemical sensors and electrochromic devices. beilstein-journals.orgnih.gov The same principles of analyte-induced changes to optical properties that apply to fluorescent probes can be used for colorimetric sensors. mdpi.com

In the realm of electrochromism—the phenomenon where a material changes color in response to an applied voltage—quinoxalines show significant promise. Donor-acceptor materials based on quinoxaline can be electropolymerized to form thin films that reversibly change color as their oxidation state is switched. mdpi.com For instance, a polymer film containing an EDOT-quinoxaline monomer was shown to switch between a vibrant green in its neutral state and a light yellow in its oxidized state. mdpi.com Such materials are being developed for applications including smart windows, low-power displays, and adaptive camouflage. mdpi.comrsc.org

Investigation of Photophysical Properties and Their Modulation

The utility of 3-(4-methoxyphenyl)-2-quinoxalinol and its analogues in optoelectronic applications is fundamentally governed by their photophysical properties—how they absorb and emit light. These properties are not fixed but can be modulated through strategic chemical design.

Quinoxaline-based molecules typically exhibit absorption bands in the UV-visible region. scholaris.ca Shorter wavelength absorption is often attributed to π–π* transitions within the aromatic system, while longer wavelength absorption can be assigned to n–π* transitions involving the non-bonding electrons on the nitrogen atoms or to intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. scholaris.cabeilstein-journals.org

A key feature of D-A quinoxaline derivatives is that their absorption and emission wavelengths can be systematically tuned. Extending the π-conjugation of the molecule or adding stronger electron-donating or -withdrawing groups can cause a bathochromic (red) shift in the absorption and emission spectra. scholaris.caresearchgate.net

Many of these compounds also display significant solvatochromism, where the emission maximum shifts with solvent polarity. nih.gov This indicates that the molecule's dipole moment is larger in the excited state than in the ground state, a hallmark of ICT. The difference between the absorption and emission maxima, known as the Stokes shift, is often large in these systems, which is beneficial for applications like fluorescent probes as it minimizes self-absorption. researchgate.net

Table 2: Calculated Absorption Characteristics of Model Quinoxalinone-Based Dyes Data derived from theoretical TDDFT calculations on model D-π-A dyes with a quinoxalin-2(1H)-one acceptor unit.

| Dye | Donor Group | Max Absorption Wavelength (λ_max, nm) | Light Harvesting Efficiency (LHE) |

| Q1 | Phenyl | 362.83 | 0.941 |

| Q2 | 4-methoxyphenyl | 385.96 | 0.975 |

| Q3 | N,N-dimethylaniline | 433.80 | 0.993 |

| Q4 | Carbazole | 401.73 | 0.985 |

| Q5 | Triphenylamine | 420.31 | 0.990 |

Source: Adapted from theoretical data presented in J. Mater. Environ. Sci. 6 (9) (2015) 2612-2623. rsc.org

Non-Linear Optical (NLO) Responses

Non-linear optical (NLO) materials are essential for a variety of applications in photonics, including frequency conversion and all-optical switching. The NLO response of a material is characterized by its hyperpolarizability at the molecular level and its susceptibility at the macroscopic level. For organic molecules, a key factor for a significant NLO response is the presence of a π-conjugated system, often coupled with electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT).

The structure of this compound, with its electron-rich methoxy (B1213986) group (donor) and the quinoxaline moiety (acceptor), suggests potential for third-order NLO activity. While direct experimental data for the third-order NLO susceptibility (χ⁽³⁾) of this specific compound is not extensively documented in publicly available literature, studies on related quinoxaline derivatives and other organic chromophores provide a basis for understanding its potential. For instance, open-shell quinoidal oligothiophene derivatives have been shown to possess significant third-order NLO properties, with their second hyperpolarizabilities (γ) being notably enhanced. nih.gov Theoretical studies on porphyrin arrays have also demonstrated that extensive π-conjugation leads to large γ values. nih.gov

The third-order NLO properties of dyed potassium acid phthalate (B1215562) (KAP) crystals have been investigated using the Z-scan technique, revealing that the incorporation of organic dyes can significantly enhance the NLO response of the host material. rsc.org This suggests that this compound could be utilized as a dopant in polymer matrices or other host materials to impart NLO properties. The table below presents representative third-order NLO data for related organic materials, illustrating the range of values that can be achieved.

| Material | NLO Property | Value | Technique/Conditions | Reference |

|---|---|---|---|---|

| AF-doped KAP crystal | β (cm GW⁻¹) | -247.44 | Z-scan at 532 nm | rsc.org |

| AF in solution | β (cm GW⁻¹) | -13.11 | Z-scan at 532 nm | rsc.org |

| AF-doped KAP crystal | Im(χ⁽³⁾) (esu) | -1.23 × 10⁻¹⁸ | Z-scan at 532 nm | rsc.org |

| AF in solution | Im(χ⁽³⁾) (esu) | -6.54 × 10⁻²⁰ | Z-scan at 532 nm | rsc.org |

Energy Transfer Mechanisms

The photophysical behavior of this compound is governed by various energy transfer mechanisms that occur upon photoexcitation. One of the most significant processes for molecules of this type is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT involves the transfer of a proton between two sites within the same molecule in an excited electronic state. In the case of this compound, the presence of a hydroxyl group (in its tautomeric form, 2-hydroxyquinoxaline) and a nearby nitrogen atom within the quinoxaline ring provides the necessary structural motif for ESIPT.

Upon absorption of light, the molecule is promoted to an excited state, leading to a significant change in the acidity and basicity of the proton donor and acceptor sites, respectively. This facilitates the ultrafast transfer of the proton, resulting in the formation of a transient tautomer with a distinct electronic structure and, consequently, different emission properties. This process is often characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima.

Solvatochromic and Halochromic Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which alters the energy gap between them. The polarity of the solvent plays a crucial role in this process. For a molecule like this compound, which possesses a permanent dipole moment that is expected to change upon excitation, a shift in the absorption and emission spectra with varying solvent polarity is anticipated.

Specifically, in polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the emission spectrum. Conversely, a blue shift (hypsochromic shift) may be observed in the absorption spectrum. Studies on N,N-dimethylaniline have demonstrated how solvent polarity can lead to significant solvatochromic shifts in both absorption and fluorescence bands. nih.gov While a detailed solvatochromic study of this compound is not widely reported, the structural features suggest that it would exhibit positive solvatochromism.

Halochromism is the color change of a substance in response to a change in pH. This property is characteristic of molecules that can exist in different forms, such as protonated or deprotonated species, with distinct absorption spectra. The quinoxaline moiety in this compound contains nitrogen atoms that can be protonated in acidic media. This protonation can significantly alter the electronic structure of the π-system, leading to a change in the absorbed and, consequently, the observed color.

The antioxidant activity of related 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones has been linked to their ability to participate in hydrogen atom transfer, a process that is sensitive to the surrounding chemical environment. nih.gov The response of quinoline-substituted ESIPT fluorophores to protonation has been shown to not only enhance fluorescence but also to act as a switch between different excited states. rsc.org This suggests that this compound could function as a pH-sensitive colorimetric or fluorometric sensor.

Supramolecular Assemblies and Functional Materials

The ability of this compound to form ordered, long-range structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable building block for supramolecular assemblies and functional materials. The presence of both hydrogen bond donor (N-H) and acceptor (C=O and N) sites in its tautomeric forms facilitates the formation of well-defined hydrogen-bonded networks.

Studies on structurally similar compounds, such as 4-aryl-3,5-dimethylpyrazoles, have shown that the nature of the substituent on the aryl ring can direct the formation of different supramolecular structures, including dimers and catemers (polymeric chains). csic.esnih.gov For instance, a methoxy-substituted derivative was found to form dimers through methanol (B129727) bridges. csic.esnih.gov Similarly, thiazolo[3,4-a]quinoxalines have been shown to form layered supramolecular structures through hydrogen bonding. arkat-usa.org These examples highlight the potential of this compound to self-assemble into ordered architectures.

A particularly promising application of this compound is in the construction of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers with well-defined structures, formed from the self-assembly of organic building blocks. The rigid structure and reactive sites of quinoxaline derivatives make them suitable linkers for the synthesis of COFs. tcichemicals.comnih.govnih.gov Quinoxaline-based COFs have been shown to be highly ordered and can be post-synthetically modified to introduce different functionalities within their nanopores. nih.gov The resulting materials have potential applications in gas storage, separation, and catalysis. researchgate.netunito.it The potential for this compound to act as a monomer in the synthesis of functional COFs is an active area of research.

| Compound Type | Supramolecular Structure | Driving Interaction | Reference |

|---|---|---|---|

| Methoxy-substituted 4-aryl-3,5-dimethylpyrazole | Dimers via methanol bridges | Hydrogen Bonding | csic.esnih.gov |

| Nitro-substituted 4-aryl-3,5-dimethylpyrazole | Catemers (polymeric chains) | Hydrogen Bonding | csic.esnih.gov |

| Thiazolo[3,4-a]quinoxalines | Layered structures | Hydrogen Bonding and π-π stacking | arkat-usa.org |

| Quinoxaline-based COFs | 2D nanoporous frameworks | Covalent Bonding (Imine or other linkages) | nih.govnih.gov |

Biological Activities and Mechanistic Insights Pre Clinical, Non Human Focus

Antimicrobial Spectrum and Efficacy (Antibacterial, Antifungal, Antiviral)

While the broader class of quinoxaline (B1680401) derivatives has demonstrated a wide spectrum of antimicrobial activities, including antibacterial, nih.govnih.govresearchgate.net antifungal, nih.gov and antiviral properties, nih.govnih.gov specific studies detailing the efficacy of 3-(4-methoxyphenyl)-2-quinoxalinol are not extensively available. Research on related structures suggests the potential for this compound class to be active against various pathogens. For instance, different quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, certain analogs have been investigated for their effects on fungal species like Candida and plant pathogenic fungi. sigmaaldrich.com In the antiviral domain, quinoxaline derivatives have been explored for activity against a range of viruses, including Hepatitis B virus (HBV) and influenza viruses, often by targeting viral proteins. nih.gov

Antiparasitic and Antitrypanosomal Potency

The quinoxaline scaffold has been identified as a promising starting point for the development of antiparasitic agents. Notably, derivatives have been synthesized and tested against parasites like Schistosoma mansoni, the causative agent of schistosomiasis. nih.gov One study highlighted an antimalarial quinoxaline derivative from the Medicines for Malaria Venture (MMV) Malaria Box as showing promise against Schistosoma mansoni. nih.gov Another investigation showed that a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, displayed anthelmintic properties against the nematode Toxocara canis. nih.gov However, specific research evaluating the direct antiparasitic or antitrypanosomal potency of this compound is not detailed in the reviewed literature.

Antitumoral and Anticancer Research

The anticancer potential of quinoxaline derivatives is an area of intense research, with many compounds being evaluated for their ability to inhibit tumor growth. farmaceut.orgnih.gov These derivatives are often considered valuable scaffolds for anticancer drugs because they can act as inhibitors for numerous protein kinases involved in cancer progression. nih.gov

Molecular Mechanisms of Action (e.g., enzyme inhibition, DNA/RNA interaction, cell cycle modulation, apoptosis induction)The mechanisms through which quinoxaline derivatives exert their anticancer effects are diverse. A primary mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).nih.govekb.egnih.gov

Other documented mechanisms for related compounds include:

Apoptosis Induction: Many quinoxaline-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key proteins in the apoptotic pathway, such as increasing pro-apoptotic proteins (e.g., caspases, p53) and decreasing anti-apoptotic proteins. nih.govnih.govnih.govnih.govresearchgate.net

Cell Cycle Arrest: Some derivatives can halt the cancer cell cycle at specific phases, such as G2/M or S phase, preventing the cells from proliferating. nih.govmdpi.comrsc.orgnih.gov

Topoisomerase II Inhibition: Certain quinoxaline compounds are known to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells. farmaceut.orgnih.govrsc.org

STAT3 Inhibition: Inhibition of the STAT3 signaling pathway, which is involved in cell proliferation and survival, is another mechanism attributed to some quinoxaline-furan hybrid molecules. nih.gov

Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are implicated in numerous diseases. The quinoxaline scaffold has been explored for its potential to yield compounds with anti-inflammatory and antioxidant properties. nih.govunav.edu Research into related methoxyphenyl-containing structures and quinoxaline derivatives has shown that they can exert anti-inflammatory effects, often by inhibiting key inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.govnih.govd-nb.infomdpi.com For example, a study on novel quinoxaline derivatives identified compounds with potent dual anti-inflammatory (COX-2 inhibition) and anticancer (EGFR inhibition) activities. nih.gov Similarly, certain quinoxaline 1,4-di-N-oxide derivatives have been noted for their antioxidant and in vivo anti-inflammatory effects. unav.edu Specific studies on the antioxidant and anti-inflammatory profile of this compound itself are not prominently featured in the available literature.

Enzyme Modulation and Inhibition Profiles (e.g., Myeloperoxidase, IKKβ, Topoisomerase II, Protein Kinase CK2)

The ability of quinoxaline derivatives to modulate various enzymes is a cornerstone of their therapeutic potential.

Topoisomerase II: As mentioned, inhibition of topoisomerase II is a known anticancer mechanism for some quinoxaline derivatives, including compounds that have entered clinical trials. farmaceut.orgnih.govrsc.org

Protein Kinase CK2: Protein Kinase CK2 is an anti-apoptotic kinase that is a target in cancer research. nih.govmdpi.comneb.com While screens of chemical libraries have identified potent CK2 inhibitors, a direct inhibitory link to this compound is not established. nih.gov The development of selective CK2 inhibitors remains an active area of research. mdpi.com

Other Kinases: The quinoxaline structure is a key component in inhibitors of various other kinases, including VEGFR, nih.gov EGFR, nih.gov and Janus kinase (JAK-2), which are critical in cell signaling and proliferation pathways relevant to cancer. nih.gov

While the broader family of quinoxalines shows significant promise across these enzymatic targets, dedicated research is required to determine the specific enzyme inhibition profile of this compound.

Neurotropic Activities (Anxiolytic, Anticonvulsant, Antidepressant)

While direct studies on the neurotropic activities of this compound are not extensively documented in publicly available research, the broader class of quinoxalinone derivatives has demonstrated significant potential in modulating the central nervous system. Research into related structures provides a basis for inferring the potential anxiolytic, anticonvulsant, and antidepressant activities of this specific compound.

Anxiolytic Activity: Quinoxalinone derivatives have been investigated for their anxiety-reducing effects. For instance, a study on (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in mouse models of anxiety, such as the elevated plus-maze (EPM) and light-dark box tests, showed significant anxiolytic-like effects. nih.gov Another study reported that 6-nitro-1,4-dihydroquinoxaline-2,3-dione exhibited a notable anxiolytic effect in mice, superior to diazepam at a specific dose. researchgate.net These findings suggest that the quinoxalinone scaffold is a promising pharmacophore for the development of new anxiolytic agents.

Anticonvulsant Activity: The anticonvulsant properties of quinoxaline derivatives are also a subject of scientific inquiry. Studies have shown that certain quinoxalinone derivatives, such as 6-chloro-1,4-dihydro-quinoxaline-2,3-dione, exhibit significant anticonvulsant action. researchgate.net Furthermore, research on other heterocyclic compounds bearing a methoxyphenyl group, such as 2,4-dimethoxyphenylsemicarbazones, has demonstrated anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov These compounds were found to elevate gamma-aminobutyric acid (GABA) levels, suggesting a potential mechanism of action. nih.gov

Antidepressant Activity: The potential for quinoxaline derivatives to act as antidepressants has been explored through various preclinical models. A study on (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a), a novel 5-HT3 receptor antagonist, demonstrated antidepressant-like effects in rodent models of depression, such as the forced swim test. nih.gov This suggests that antagonism of the 5-HT3 receptor may be a viable mechanism for the antidepressant activity of certain quinoxaline derivatives.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of quinoxalinone derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and substitutions on the quinoxalinone core influence their neurotropic effects.

For anticonvulsant activity, the substitution pattern on the quinoxalinone ring is crucial. For instance, in a series of 3-alkoxy-4-(4-(alkoxyphenyl))-4H-1,2,4-triazoles, the length of the alkoxy chain was found to influence anticonvulsant potency and neurotoxicity. nih.gov Specifically, compound 5f, with a heptyloxy group at the 3-position and a hexyloxy group on the phenyl ring, was identified as the most potent with a favorable safety profile. nih.gov

In the context of anxiolytic activity, the nature of the substituent at the 3-position of the quinoxalinone ring plays a significant role. The presence of a methoxy (B1213986) group in (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone was part of a structure that exhibited significant anxiolytic effects. nih.gov

The following table summarizes some key SAR findings for related quinoxaline derivatives:

| Compound Class | Substitution Pattern | Observed Activity | Reference |

| Quinoxaline-2,3-diones | 6-Nitro substitution | Anxiolytic | researchgate.net |

| Quinoxaline-2,3-diones | 6-Chloro substitution | Anticonvulsant | researchgate.net |

| (Quinoxalin-2-yl)methanones | 4-Phenylpiperazin-1-yl at C2 | Antidepressant (5-HT3 antagonism) | nih.gov |

| 3-Alkoxy-4-phenyl-4H-1,2,4-triazoles | Heptyloxy at C3, hexyloxy at phenyl C4 | Anticonvulsant | nih.gov |

Pre-clinical Evaluation and Drug Design Principles

The pre-clinical evaluation of a compound like this compound involves assessing its efficacy in non-human models, predicting its pharmacophore features, and performing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions.

Efficacy in Non-Human Animal Models

Standardized animal models are essential for evaluating the potential neurotropic effects of new chemical entities.

Anxiolytic Models: The elevated plus-maze (EPM), light-dark box, and open field test (OFT) are commonly used to screen for anxiolytic activity. nih.gov In the EPM, an increase in the time spent in the open arms is indicative of an anxiolytic effect. nih.gov

Anticonvulsant Models: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the most widely used screening models for anticonvulsant drugs. nih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. nih.gov

Antidepressant Models: The forced swim test (FST) and tail suspension test are common models for screening potential antidepressant compounds. nih.gov A decrease in immobility time in these tests suggests antidepressant-like activity. nih.gov

The table below shows results for related compounds in these models:

| Compound/Class | Animal Model | Observed Effect | Reference |

| (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone | Elevated Plus-Maze (mice) | Increased time in open arms | nih.gov |

| 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | Elevated Plus-Maze (mice) | Anxiolytic effect | researchgate.net |

| 2,4-Dimethoxyphenylsemicarbazones | MES & scPTZ (mice) | Anticonvulsant protection | nih.gov |

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone | Forced Swim Test (mice) | Decreased immobility | nih.gov |

Pharmacophore Feature Prediction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For quinazoline (B50416) derivatives with anticonvulsant activity, a hybrid pharmacophore-based design has been successfully used to identify key features. mdpi.com While a specific pharmacophore model for the neurotropic activities of this compound is not available, models for related compounds often include features like aromatic rings, hydrogen bond acceptors, and hydrophobic groups.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial step in early drug discovery to estimate the pharmacokinetic and toxicological properties of a compound. Various computational tools can predict properties like human intestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

For a series of phloroglucinols, in silico analysis showed good human intestinal absorption but potential difficulty in crossing the BBB, possibly due to high total polar surface area (tPSA). nih.gov The predicted toxicity parameters for these compounds were generally low. nih.gov While specific ADMET data for this compound is not published, such predictions would be vital in its development as a potential therapeutic agent.

Diversification Through Derivatives and Structural Analogs

Systematic Studies of Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the quinoxalin-2(1H)-one core is a primary strategy for structural diversification. The alkyl group at the C3-position, in particular, is noted for its reactivity towards electrophilic agents. researchgate.net

One-pot synthetic methods have been developed for the C3-alkylation of quinoxalin-2(1H)-one derivatives. A notable method involves a visible-light-catalyzed reaction between a quinoxalinone compound and a di-aliphatic carboxylic acid iodobenzene (B50100), the latter being generated in situ from an aliphatic carboxylic acid and iodobenzene diacetate. google.com This approach is advantageous due to its mild, room-temperature conditions and its tolerance for a variety of functional groups, enabling the synthesis of diverse 3-alkylquinoxalinone derivatives. google.com

Further modifications can be performed on the introduced substituents. For instance, the alkyl group at the C3 position can undergo bromination or oxidation. researchgate.net Selenium dioxide has been used to oxidize a 3-methyl group to a 3-formyl group, while chromium trioxide can achieve oxidation to a 3-acyl derivative. researchgate.net Condensation of a 3-methylquinoxalin-2-one with aromatic aldehydes can also yield styryl derivatives at the C3 position. researchgate.netsapub.org These styryl derivatives can be further reacted, for example, with phosphorus oxychloride to produce 2-chloro-3-styrylquinoxalines, which are precursors for other derivatives like 2-piperazinyl compounds. sapub.org

The synthesis of 2-arylquinoxalines is commonly achieved through the condensation of aryl-1,2-diamines with arylglyoxals. researchgate.net This reaction proceeds in high yields and is a standard method for introducing aryl substituents onto the quinoxaline (B1680401) ring. researchgate.net

Table 1: Examples of Alkyl and Aryl Substitution Reactions on the Quinoxalin-2-one Core

| Starting Material | Reagent(s) | Product Type | Reference |

| Quinoxalin-2(1H)-one | Aliphatic carboxylic acid, Iodobenzene diacetate, Photocatalyst | 3-Alkylquinoxalin-2(1H)-one | google.com |

| 3-Methylquinoxalin-2-one | Selenium dioxide | 3-Formyl-quinoxalin-2-one | researchgate.net |

| 3-Methylquinoxalin-2-one | Aromatic aldehyde | 3-Styryl-quinoxalin-2(1H)-one | researchgate.netsapub.org |

| o-Phenylenediamine (B120857) | Arylglyoxal | 2-Arylquinoxaline | researchgate.net |

Exploration of Fused Polycyclic Quinoxaline Systems

Fusing additional heterocyclic rings to the quinoxaline framework creates polycyclic systems with distinct chemical and physical properties. Prominent examples include imidazo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines. nih.govrsc.org

The synthesis of imidazo[1,2-a]quinoxalines can be achieved through several routes. One method involves the bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with an ortho-fluoroaniline and subsequent Suzuki cross-coupling reactions to introduce further substitutions. nih.gov Another approach involves the reaction of 2-chloroquinoxaline (B48734) with 2-aminopyridine (B139424) N-oxide.

Pyrrolo[1,2-a]quinoxaline derivatives can be synthesized via an efficient iodine-catalyzed cascade coupling protocol. rsc.org This metal-free process utilizes sp3 and sp2 C-H cross-dehydrogenative coupling to construct the fused ring system in good to excellent yields. rsc.org A direct synthesis of 6-benzyl-3-methylindolo[1,2-a]quinoxaline has also been reported, demonstrating the construction of more complex fused systems. mdpi.com Other fused systems, such as pyrazolo[3,4-b]quinoxalines, can be prepared through the intramolecular cyclization of 2-quinoxaline-2-carboxaldehyde hydrazones. rsc.org

Table 2: Examples of Fused Polycyclic Quinoxaline Syntheses

| Fused System | Synthetic Approach | Key Reagents | Reference(s) |

| Imidazo[1,2-a]quinoxaline | Bimolecular condensation & coupling | 2-Imidazole carboxylic acid, o-fluoroaniline | nih.gov |

| Pyrrolo[1,2-a]quinoxaline | Iodine-catalyzed cascade coupling | Quinoxaline derivative, I₂, DMSO | rsc.org |

| Pyrazolo[3,4-b]quinoxaline | Intramolecular cyclization | 2-Quinoxaline-2-carboxaldehyde hydrazone | rsc.org |

| Indolo[1,2-a]quinoxaline | Not specified | Not specified | mdpi.com |

Quinoxaline N-Oxides and 1,4-Dioxides: Synthesis and Properties

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides and 1,4-dioxides, which significantly alters the electronic properties of the molecule. The synthesis of quinoxaline 1,4-di-N-oxides is well-established, with the Beirut reaction being a classical and efficient method. nih.govmdpi.com This reaction typically involves the condensation of a benzofuroxan (B160326) (benzofurazan N-oxide) derivative with a compound containing an active methylene (B1212753) group, such as a β-keto ester or arylacetonitrile. nih.govmdpi.com

For instance, a series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives have been synthesized by reacting substituted benzofuroxans with arylacetonitriles in the presence of a catalytic amount of potassium carbonate. nih.gov Similarly, reacting benzofuroxan N-oxide with β-diketone esters like diethyl malonate or diisopropyl malonate in the presence of sodium hydride yields 2-carboalkoxy-3-hydroxyquinoxaline-di-N-oxides. mdpi.com These reactions are generally high-yielding and can be performed under relatively mild conditions. nih.govmdpi.com

The resulting quinoxaline 1,4-di-N-oxides exhibit a notable tautomerism; for example, 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide displays acyloin-endiol tautomerism. mdpi.com The introduction of the N-oxide functionalities is a key strategy in the development of certain classes of therapeutic agents. nih.govnih.gov

Schiff Bases and Transition Metal Complexes of Quinoxalinols

The quinoxalinol core, particularly in its quinoxalin-2(1H)-one form, is a versatile precursor for synthesizing Schiff bases. These are typically formed by the condensation reaction between a primary amine group on a quinoxaline derivative and an aldehyde or ketone. nih.govnih.gov For example, 3-amino-2-methylquinazolin-4(3H)-one can react with various aromatic aldehydes to form the corresponding Schiff base derivatives. nih.gov

These Schiff base ligands, which often possess multiple donor atoms (e.g., nitrogen and oxygen), are excellent chelating agents for transition metal ions. nih.govresearchgate.net A wide variety of metal complexes have been synthesized using Schiff bases derived from quinoxalin-2(1H)-one and its analogs. Mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with ligands such as 3-((3-((3,5-dichloro-2-hydroxybenzylidene)amino)propyl)imino)methyl)quinoxalin-2(1H)-one. nih.gov In these complexes, the Schiff base can act as a tridentate or tetradentate ligand, coordinating to the metal center through azomethine nitrogen and phenolic or carbonyl oxygen atoms. nih.govresearchgate.net The resulting complexes often exhibit specific geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. nih.govresearchgate.net The study of these metal complexes is a significant area of research due to their potential applications in catalysis and materials science. auburn.edu

Table 3: Examples of Transition Metal Complexes with Quinoxaline-based Schiff Base Ligands

| Metal Ion | Ligand Type | Coordination | Geometry | Reference |

| Co(II), Ni(II), Zn(II) | Tetradentate ONNO | Through N and O donors | Octahedral/Tetrahedral | nih.gov |

| Cu(II) | Tridentate NNO | Through N and O donors | Not specified | nih.gov |

| Cr(III), Mn(II), Fe(III) | Bidentate OO | Phenolic and carbonyl oxygen | Octahedral | researchgate.net |

Synthesis and Investigation of Dimeric Quinoxaline Structures

The synthesis of dimeric quinoxaline structures involves linking two quinoxaline units together, either directly or through a bridging molecule. These bis-quinoxaline structures represent a significant expansion of the chemical space and can lead to molecules with unique properties.

One reported strategy involves the synthesis of 1,ω-bis((quinoxalin-2-yl)phenoxy)alkanes. researchgate.net The synthesis begins with the preparation of 1,ω-bis((acetylphenoxy)acetamide)alkanes, which are then brominated. The resulting bis(2-bromoacetyl)phenoxy)acetamides are subsequently reacted with o-phenylenediamine derivatives to afford the target dimeric quinoxaline compounds, where two quinoxalin-2-yl-phenoxy units are connected by a flexible alkane linker. researchgate.net

Another approach to dimeric structures involves the use of quinoxaline derivatives as bridging ligands in binuclear metal complexes. Ligands such as 2,3-di(2-quinolyl)quinoxaline have been used to create both mono- and binuclear ruthenium complexes, demonstrating the capacity of the quinoxaline system to coordinate multiple metal centers. isca.in These investigations into dimeric and polynuclear structures are crucial for developing advanced materials and catalysts.

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

Traditional synthetic routes for quinoxaline (B1680401) derivatives often rely on methods that have significant environmental drawbacks, such as the use of hazardous solvents and toxic reagents. ijirt.org The future of synthesizing 3-(4-methoxyphenyl)-2-quinoxalinol is geared towards the adoption of green chemistry principles to create more sustainable and efficient processes. benthamdirect.com

Key areas of development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and energy consumption. ijirt.org Microwave-assisted synthesis of quinoxalines has been shown to be effective in solvent-free conditions or with minimal solvent use. ijirt.orgtsijournals.comresearchgate.net Similarly, ultrasound irradiation promotes reactions under milder conditions, leading to high-purity products.

Green Catalysts and Solvents: The use of environmentally benign catalysts, such as β-cyclodextrin, and green solvents like water or polyethylene (B3416737) glycol (PEG), is a promising future direction. mdpi.comripublication.com Researchers have demonstrated the synthesis of quinoxalines in high-temperature water without the need for any catalysts, where the product phase-separates upon cooling for easy collection. tuwien.at The use of recyclable heterogeneous catalysts is another area of focus to minimize waste and cost. benthamdirect.com

Transition-Metal-Free Synthesis: To avoid the cost, toxicity, and difficulty in removing transition metal catalysts from the final products, research is increasingly focusing on transition-metal-free synthetic pathways. rsc.org These methods offer a more sustainable alternative from a green chemistry perspective. rsc.orgnih.gov

Table 1: Emerging Green Synthetic Methodologies for Quinoxaline Derivatives

| Methodology | Key Advantages | Relevant Findings |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, solvent-free options. ijirt.org | One-pot green synthesis of quinoxalines achieved with microwave irradiation for 60 seconds at 160 watts. tsijournals.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, high purity, mild conditions. | Eco-friendly synthesis of quinoxalines via oxidative cyclization under ultrasound irradiation has been developed. |

| Green Catalysts (e.g., β-cyclodextrin) | Low cost, biomimetic, reusable. mdpi.com | Efficient synthesis of indeno[1,2-b]quinoxaline derivatives using β-cyclodextrin as a catalyst in water. mdpi.com |

| High-Temperature Water | Catalyst-free, no organic solvents, easy product separation. tuwien.at | Fast, environmentally friendly synthesis of quinoxalines without catalysts or additives. tuwien.at |

| Transition-Metal-Free Synthesis | Avoids toxic and expensive metals, eco-friendly. rsc.org | Recent progress has been made in synthesizing quinoxalines without transition metals, offering a sustainable alternative. rsc.orgnih.gov |

Expansion of Advanced Materials Applications

Quinoxaline derivatives are recognized for their potential in materials science, particularly in organic electronics, due to their photophysical and electrochemical properties. rsc.orgresearchgate.net The this compound structure is a promising candidate for such applications.

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been investigated as materials for various layers in OLED devices, including the electron transporting layer, hole transporting layer, and as hosts or guests in the emitting layer. researchgate.netgoogle.com The presence of the methoxyphenyl group in this compound could influence its luminescence and thermal stability, making it a candidate for phosphorescent OLEDs (PHOLEDs). researchgate.net

Photophysical Properties and Sensors: The photophysical properties of quinoxaline derivatives, such as their absorption and emission spectra, are highly dependent on their molecular structure. scholaris.carsc.org The electron-donating methoxy (B1213986) group on the phenyl ring of this compound can lead to intramolecular charge transfer (ICT) characteristics, which are desirable for applications in sensors. scholaris.cabeilstein-journals.org The aggregation-induced emission (AIE) phenomenon, observed in some quinoxaline derivatives, could also be explored for this compound, potentially leading to applications in bioimaging. nih.govresearchgate.net

Table 2: Photophysical Properties of Representative Quinoxaline Derivatives

| Derivative Type | Key Photophysical Property | Potential Application |

|---|---|---|

| Bipolar Donor-Acceptor-Donor (D-A-D) type | Good electron and hole transport properties. researchgate.net | Host material for yellow phosphorescent OLEDs. researchgate.net |

| Pyrrolo[1,2-a]quinoxalines | Aggregation-Induced Emission (AIE) and environmental responsiveness. nih.gov | Bioimaging with subcellular localization. nih.gov |

| Quinoxaline-based blue emitters | Deep blue light emission in solution and solid state. researchgate.net | Effective deep blue light-emitting materials for OLEDs. researchgate.net |

Design of Highly Selective Pre-clinical Biological Agents

Quinoxaline derivatives are a cornerstone in the development of new therapeutic agents due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govportico.orgnih.gov The this compound scaffold is a promising starting point for the design of novel, highly selective pre-clinical candidates.

Future research directions include: